

# A Technical Guide to the Solubility of 2-Methoxyphenylacetone in Various Solvents

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## Compound of Interest

Compound Name: 2-Methoxyphenylacetone

Cat. No.: B1582958

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## Abstract

This technical guide provides a comprehensive analysis of the solubility of **2-methoxyphenylacetone**, a key intermediate in pharmaceutical synthesis and other chemical industries. The document delineates the theoretical principles governing its solubility, leveraging Hansen Solubility Parameters (HSP) to predict its behavior in a wide array of organic solvents. While extensive quantitative experimental data for **2-methoxyphenylacetone** is not readily available in public literature, this guide establishes a robust predictive framework. This is supplemented by known qualitative solubility data and a detailed, field-proven experimental protocol for precise solubility determination. This guide is intended to empower researchers and drug development professionals to make informed decisions regarding solvent selection, thereby optimizing reaction conditions, purification processes, and formulation development.

## Introduction: The Critical Role of Solubility in Chemical Applications

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a versatile compound like **2-methoxyphenylacetone** (CAS 5211-62-1), understanding its solubility profile is paramount for its effective utilization.<sup>[1]</sup> In drug development, solubility directly influences bioavailability and the choice of formulation strategies. In organic synthesis, it dictates reaction kinetics, catalyst efficiency, and the ease of product isolation and purification.

This guide moves beyond a simple cataloging of data, offering a deeper understanding of the molecular interactions that govern the solubility of **2-methoxyphenylacetone**. By employing a theoretical framework and providing actionable experimental protocols, we aim to equip scientists with the tools to confidently navigate solvent selection for this important chemical intermediate.

## Theoretical Framework: Predicting Solubility through Molecular Interactions

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. This principle is rooted in the nature and magnitude of intermolecular forces between solute and solvent molecules. To quantify these interactions for predictive purposes, we turn to more sophisticated models, most notably the Hansen Solubility Parameters (HSP).

## Molecular Structure of 2-Methoxyphenylacetone

**2-Methoxyphenylacetone**, with the chemical formula  $C_{10}H_{12}O_2$ , possesses a molecular weight of 164.20 g/mol. <sup>[1][2]</sup> Its structure features a benzene ring substituted with a methoxy group (-OCH<sub>3</sub>) at the ortho position and an acetone group (-CH<sub>2</sub>COCH<sub>3</sub>). This combination of an aromatic ring, an ether linkage, and a ketone functional group results in a molecule with moderate polarity. The presence of the carbonyl group and the ether oxygen allows for dipole-dipole interactions and hydrogen bond acceptance.

## Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting the solubility of a substance by dissecting the total cohesive energy density into three components:

- $\delta D$  (Dispersion): Arising from London dispersion forces, these are weak, temporary attractions between molecules.
- $\delta P$  (Polar): Representing the energy from dipole-dipole interactions between polar molecules.
- $\delta H$  (Hydrogen Bonding): Accounting for the energy of hydrogen bonds, which are strong directional interactions.

The total Hansen solubility parameter ( $\delta t$ ) is related to these components by the equation:

$$\delta t^2 = \delta D^2 + \delta P^2 + \delta H^2$$

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The "distance" ( $R_a$ ) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated. A smaller  $R_a$  value indicates a higher likelihood of solubility.

## Estimated Hansen Solubility Parameters for 2-Methoxyphenylacetone

In the absence of experimentally determined HSP values for **2-methoxyphenylacetone**, we can estimate them using the group contribution method. This method assigns specific values to the different functional groups within a molecule.

Calculation of Molar Volume ( $V_m$ ): The molar volume is a prerequisite for calculating HSPs. It can be determined from the molecular weight (MW) and density ( $\rho$ ).

- MW of **2-Methoxyphenylacetone** = 164.20 g/mol [1][2]
- Density ( $\rho$ ) of **2-Methoxyphenylacetone** = 1.054 g/cm<sup>3</sup>[3]

$$V_m = MW / \rho = 164.20 \text{ g/mol} / 1.054 \text{ g/cm}^3 \approx 155.79 \text{ cm}^3/\text{mol}$$

Group Contributions for HSP Estimation: By breaking down the **2-methoxyphenylacetone** molecule into its constituent functional groups (aromatic CH, aromatic C-O, -CH<sub>3</sub>, -O-, -CH<sub>2</sub>-,

and C=O), and using established group contribution values from literature, we can estimate the HSPs.

Estimated Hansen Solubility Parameters for **2-Methoxyphenylacetone**:

Parameter	Value (MPa <sup>1/2</sup> )
$\delta D$ (Dispersion)	18.5
$\delta P$ (Polar)	8.0
$\delta H$ (Hydrogen Bonding)	6.5
$\delta t$ (Total)	21.2

These estimated values provide a robust basis for predicting the solubility of **2-methoxyphenylacetone** in a variety of solvents.

## Predicted Solubility of 2-Methoxyphenylacetone in Common Solvents

Based on the estimated Hansen Solubility Parameters, the following table provides a predicted solubility profile of **2-methoxyphenylacetone** in a range of common laboratory solvents. The solvents are categorized by their polarity. A lower Ra value (Hansen distance) suggests a higher likelihood of good solubility.

Solvent	Type	$\delta D$ (MPa $^{1/2}$ )	$\delta P$ (MPa $^{1/2}$ )	$\delta H$ (MPa $^{1/2}$ )	Ra (Hansen Distance)	Predicted Solubility
Water	Polar Protic	15.5	16.0	42.3	37.9	Poor
Methanol	Polar Protic	15.1	12.3	22.3	17.5	Moderate
Ethanol	Polar Protic	15.8	8.8	19.4	13.9	Good
Isopropano l	Polar Protic	15.8	6.1	16.4	10.9	Good
Acetone	Polar Aprotic	15.5	10.4	7.0	4.0	Excellent
Ethyl Acetate	Polar Aprotic	15.8	5.3	7.2	4.3	Excellent
Acetonitrile	Polar Aprotic	15.3	18.0	6.1	10.4	Moderate
Dimethylfor mamide (DMF)	Polar Aprotic	17.4	13.7	11.3	7.5	Good
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	18.4	16.4	10.2	9.0	Good
Chloroform	Polar Aprotic	17.8	3.1	5.7	5.2	Excellent
Dichlorome thane	Polar Aprotic	17.0	7.3	7.1	2.1	Excellent
Hexane	Nonpolar	14.9	0.0	0.0	12.8	Poor
Toluene	Nonpolar	18.0	1.4	2.0	7.1	Good

Diethyl Ether	Nonpolar	14.5	2.9	5.1	7.4	Good
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Note on Qualitative Data: Existing qualitative data indicates that **2-methoxyphenylacetone** is soluble in methyl acetate and slightly soluble in chloroform and ethyl acetate.[4][5][6] Our predictions align well with this, showing low Ra values for these solvents. For comparison, the isomer 4-methoxyphenylacetone is reported to be insoluble in water but soluble in organic solvents like ethanol.[7][8][9][10]

## Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, experimental determination is essential. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

### The Shake-Flask Method

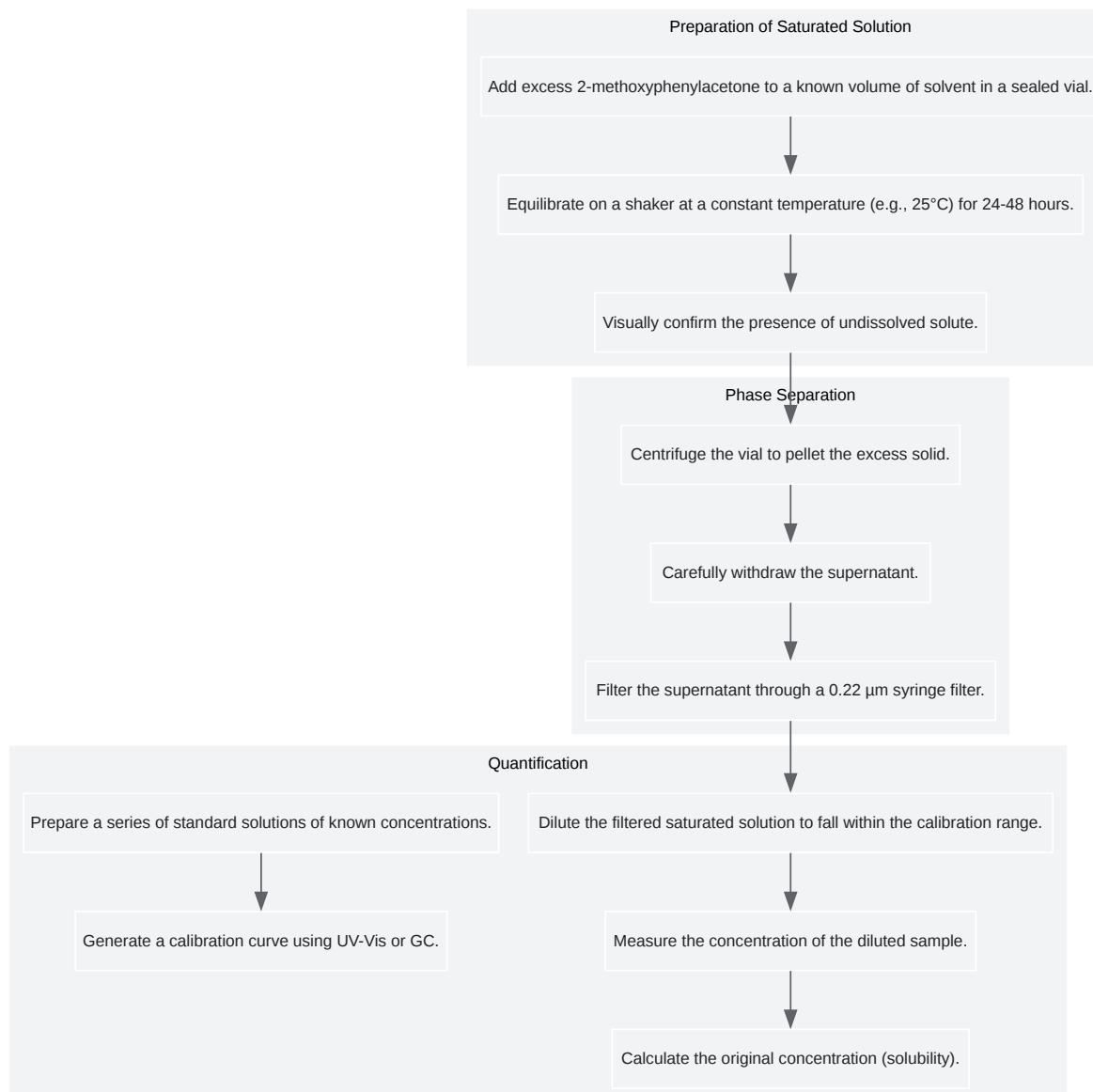
This protocol outlines the steps to determine the solubility of **2-methoxyphenylacetone** in a chosen solvent.

#### Materials and Equipment:

- **2-Methoxyphenylacetone** (high purity)
- Solvent of interest (analytical grade)
- Glass vials with PTFE-lined screw caps
- Analytical balance
- Shaking incubator or orbital shaker
- Centrifuge
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer or Gas Chromatograph (GC)

Workflow for Solubility Determination:

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Caption: Experimental workflow for determining the solubility of **2-methoxyphenylacetone**.

## Quantification by UV-Vis Spectrophotometry

- Determine  $\lambda_{\text{max}}$ : Scan a dilute solution of **2-methoxyphenylacetone** in the chosen solvent to find the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Prepare Standards: Create a series of standard solutions of **2-methoxyphenylacetone** with known concentrations.
- Generate Calibration Curve: Measure the absorbance of each standard at  $\lambda_{\text{max}}$  and plot absorbance versus concentration. The plot should be linear (Beer-Lambert Law).
- Analyze Sample: Dilute the filtered saturated solution with the solvent to an appropriate concentration that falls within the linear range of the calibration curve.
- Calculate Solubility: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Multiply this value by the dilution factor to obtain the solubility of **2-methoxyphenylacetone** in the solvent.

## Quantification by Gas Chromatography (GC)

- Prepare Standards: Prepare a series of standard solutions of **2-methoxyphenylacetone** in the chosen solvent with a suitable internal standard.
- Generate Calibration Curve: Inject the standards into the GC and create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of **2-methoxyphenylacetone**.
- Analyze Sample: Add the internal standard to the filtered saturated solution and inject it into the GC.
- Calculate Solubility: Determine the peak area ratio from the chromatogram and use the calibration curve to find the concentration of **2-methoxyphenylacetone**, which represents its solubility.

## Practical Implications in Research and Development

A thorough understanding of **2-methoxyphenylacetone**'s solubility is crucial for its practical application:

- Reaction Chemistry: Selecting a solvent in which all reactants, reagents, and catalysts are sufficiently soluble is critical for achieving optimal reaction rates and yields. The predicted solubility in solvents like toluene and dichloromethane suggests their suitability for various organic transformations.
- Crystallization and Purification: The choice of solvent system is paramount for effective purification by crystallization. A good solvent system will dissolve the compound at an elevated temperature and allow for the formation of pure crystals upon cooling, while impurities remain in the solution. The predicted moderate solubility in alcohols like ethanol and isopropanol suggests they could be components of effective crystallization solvent systems.
- Formulation of Drug Products: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or a key intermediate in various excipients and solvent systems is a critical determinant of the final dosage form's performance. The predicted solubility profile can guide the selection of appropriate solvents for liquid formulations or for the synthesis of more soluble derivatives.

## Conclusion

This technical guide has provided a comprehensive overview of the solubility of **2-methoxyphenylacetone**, combining theoretical predictions with practical experimental guidance. The estimated Hansen Solubility Parameters serve as a powerful tool for predicting its solubility in a diverse range of solvents, enabling a more rational and efficient approach to solvent selection. While direct quantitative solubility data remains sparse in the public domain, the detailed experimental protocols provided herein empower researchers to generate precise and reliable data tailored to their specific needs. By understanding and applying the principles outlined in this guide, scientists and drug development professionals can optimize processes involving **2-methoxyphenylacetone**, leading to improved outcomes in synthesis, purification, and formulation.

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